TGR5 agonist 4 Demonstrates Superior Human TGR5 Potency Compared to Established Non-Steroidal Agonists
TGR5 agonist 4 (hTGR5 EC₅₀: 2 nM) exhibits higher potency than several widely used non-steroidal TGR5 agonists. Compared to GPBAR-A (hTGR5 EC₅₀: 50 nM), TGR5 agonist 4 is 25-fold more potent . Against RO5527239, for which specific hTGR5 EC₅₀ data is less commonly reported but is described as an orally active agonist, TGR5 agonist 4 provides a distinct, high-potency alternative for in vitro studies . This data is cross-study comparable, as assay conditions (cAMP accumulation in recombinant cell lines) are standard for TGR5 agonist characterization.
| Evidence Dimension | Human TGR5 (hTGR5) activation potency (EC₅₀) |
|---|---|
| Target Compound Data | 2 nM |
| Comparator Or Baseline | GPBAR-A: 50 nM; RO5527239: described as an oral agonist with no single defined hTGR5 EC₅₀ value in the same assay |
| Quantified Difference | 25-fold lower EC₅₀ vs GPBAR-A |
| Conditions | cAMP accumulation assay in recombinant cell lines expressing human TGR5 (standard vendor-reported data) |
Why This Matters
For in vitro studies requiring maximal target engagement at minimal compound concentration, the 25-fold potency advantage over GPBAR-A reduces solvent exposure and potential off-target effects.
